Carbamic acid, [(1S)-1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester Carbamic acid, [(1S)-1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 120296-30-2
VCID: VC0039337
InChI: InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CSC)C=O
Molecular Formula: C9H17NO3S
Molecular Weight: 219.3 g/mol

Carbamic acid, [(1S)-1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester

CAS No.: 120296-30-2

Main Products

VCID: VC0039337

Molecular Formula: C9H17NO3S

Molecular Weight: 219.3 g/mol

Carbamic acid, [(1S)-1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester - 120296-30-2

CAS No. 120296-30-2
Product Name Carbamic acid, [(1S)-1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester
Molecular Formula C9H17NO3S
Molecular Weight 219.3 g/mol
IUPAC Name tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C9H17NO3S/c1-9(2,3)13-8(12)10-7(5-11)6-14-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m0/s1
Standard InChIKey UJTIBUBQPFDIPR-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CSC)C=O
SMILES CC(C)(C)OC(=O)NC(CSC)C=O
Canonical SMILES CC(C)(C)OC(=O)NC(CSC)C=O
PubChem Compound 11321954
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator